molecular formula C22H24N6 B2640235 N4-(2,4-dimethylphenyl)-N6-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 896002-04-3

N4-(2,4-dimethylphenyl)-N6-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B2640235
CAS No.: 896002-04-3
M. Wt: 372.476
InChI Key: DMJQKKLUDIYWJU-UHFFFAOYSA-N
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Description

N4-(2,4-dimethylphenyl)-N6-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a complex organic compound with a unique structure that includes two dimethylphenyl groups and a pyrazolo[3,4-d]pyrimidine core

Scientific Research Applications

N4-(2,4-dimethylphenyl)-N6-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential use in drug development, particularly as a kinase inhibitor.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(2,4-dimethylphenyl)-N6-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the dimethylphenyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and high temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can also enhance the efficiency of the synthesis process, making it more suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N4-(2,4-dimethylphenyl)-N6-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylphenyl groups can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane (DCM) or dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Mechanism of Action

The mechanism of action of N4-(2,4-dimethylphenyl)-N6-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit certain kinases by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N4-(2,4-dimethylphenyl)-N6-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
  • N4-(2,4-dimethylphenyl)-N6-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Uniqueness

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, selectivity, and potency in its applications.

Properties

IUPAC Name

4-N-(2,4-dimethylphenyl)-6-N-(3,4-dimethylphenyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N6/c1-13-6-9-19(16(4)10-13)25-20-18-12-23-28(5)21(18)27-22(26-20)24-17-8-7-14(2)15(3)11-17/h6-12H,1-5H3,(H2,24,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMJQKKLUDIYWJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NC4=CC(=C(C=C4)C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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